6-Aminopyridazin-3-ol hydrochloride
Overview
Description
6-Aminopyridazin-3-ol hydrochloride is a chemical compound with the molecular formula C4H6ClN3O. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyridazin-3-ol hydrochloride typically involves the reaction of pyridazine derivatives with appropriate reagents under controlled conditions. One common method involves the use of 3-monosubstituted s-tetrazine and silyl enol ethers in a Lewis acid-mediated inverse electron demand Diels-Alder reaction . This reaction provides functionalized pyridazines with high regiocontrol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
6-Aminopyridazin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinones.
Reduction: Reduction reactions can convert it into different aminopyridazine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include pyridazinones, aminopyridazine derivatives, and various substituted pyridazines .
Scientific Research Applications
6-Aminopyridazin-3-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyridazine derivatives.
Biology: The compound’s unique properties make it useful in studying molecular recognition and drug-target interactions.
Industry: It can be used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 6-Aminopyridazin-3-ol hydrochloride involves its interaction with specific molecular targets. The pyridazine ring’s unique physicochemical properties, such as weak basicity and high dipole moment, contribute to its ability to engage in π-π stacking interactions and hydrogen bonding. These interactions are crucial in drug-target binding and molecular recognition processes .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound of 6-Aminopyridazin-3-ol hydrochloride.
Pyrimidine: Another six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and engage in π-π interactions makes it particularly valuable in drug design and molecular recognition studies .
Properties
IUPAC Name |
3-amino-1H-pyridazin-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O.ClH/c5-3-1-2-4(8)7-6-3;/h1-2H,(H2,5,6)(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFUJLRIPXNCNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1607256-37-0 | |
Record name | 6-aminopyridazin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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